
4-Aminophthalimide
Overview
Description
1.1. Structural and Synthetic Overview 4-Aminophthalimide (4-AP) is a heterocyclic aromatic compound with a fused benzene and isoindole-1,3-dione ring system, featuring an amino group at the 4-position. Its planar structure facilitates strong intramolecular charge transfer (ICT) and hydrogen bonding interactions, critical for its photophysical behavior . Synthetically, 4-AP is a key intermediate for phthalocyanines and fluorescent probes, often prepared via nitration and reduction of phthalic anhydride derivatives .
1.2. Photophysical Properties 4-AP exhibits solvatochromic fluorescence, with emission maxima shifting from ~440 nm in polar solvents (e.g., water) to ~500 nm in non-polar environments . Its quantum yield (Φ) increases in hydrophobic media (e.g., Φ ≈ 0.4 in liposomes) due to reduced solvent quenching . Femtosecond spectroscopy reveals that 4-AP undergoes excited-state intramolecular proton transfer (ESIPT) in protic solvents, forming a six-membered hydrogen-bonded ring that stabilizes its excited state .
1.3. Applications as a Fluorescent Probe 4-AP is widely used to study membrane protein dynamics, DNA hybridization, and solvent polarity. Its small size (~isosteric to tryptophan) allows incorporation into peptides without disrupting α-helical structures, enabling real-time monitoring of transmembrane peptide localization via blue-shifted emission in lipid bilayers . In DNA, 4-AP pairs with 2,4-diaminopyrimidine (DAP), forming a stable, fluorescent base analog with minimal structural distortion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then nitrated to produce 4-nitrophthalimide. The nitro group is subsequently reduced to an amino group, yielding this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Aminophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of imides or other oxidized derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted phthalimide derivatives
Scientific Research Applications
Fluorescent Probes in Biological Systems
4-AP has emerged as a powerful fluorescent probe for studying biological systems due to its ability to provide detailed information about local environments within cells and proteins.
- Transmembrane Peptides : Researchers have synthesized amino acids incorporating 4-AP to examine local polarity in transmembrane (TM) peptides. The fluorescence characteristics of 4-AP allow for distinguishing between hydrophobic and hydrophilic environments within lipid bilayers. For instance, modifications in fluorescence quantum yield were observed when 4-AP was incorporated into the α-helical fragment of the human epidermal growth factor receptor (EGFR), enabling insights into membrane interactions and protein conformations .
- Cell Imaging : The integration of 4-AP-modified peptides into cell membranes has been demonstrated, allowing for real-time imaging of cellular structures. The fluorescence readout from 4-AP provides a clear distinction between different cellular components, facilitating studies on cellular dynamics .
Solvation Dynamics Studies
4-AP is frequently employed in solvation dynamics experiments due to its sensitivity to solvent polarity.
- Solvatochromism : The compound exhibits significant solvatochromic behavior, where its fluorescence properties change depending on the solvent environment. Studies using femtosecond infrared spectroscopy have revealed that 4-AP's electronic transitions are influenced by solvent interactions, making it suitable for probing solvation dynamics in various solvents like methanol and acetonitrile .
Material Science Applications
In materials science, 4-AP serves as a building block for creating fluorescent organic nanoparticles.
- Nanoparticle Fabrication : Research has shown that 4-AP can be used alongside other compounds to fabricate fluorescent nanoparticles with distinct optical properties. These nanoparticles exhibit unique aggregation behaviors that can be manipulated for specific applications in sensing and imaging technologies .
Photophysical Studies
The photophysical properties of 4-AP have been extensively studied to understand its behavior under various conditions.
- Fluorescence Lifetimes : Time-dependent density functional theory (TD-DFT) calculations have been employed to analyze the excited state lifetimes of 4-AP in different solvents. Findings indicate that the compound's fluorescence quantum yield remains high in nonpolar solvents but decreases significantly in protic solvents due to solvent interactions .
Case Studies
Several case studies highlight the practical applications of 4-AP:
Mechanism of Action
The mechanism of action of 4-aminophthalimide primarily involves its fluorescence properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is utilized in various applications to monitor molecular interactions and environmental changes. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules .
Comparison with Similar Compounds
Tryptophan
- Structure : Tryptophan contains an indole ring, larger than 4-AP’s phthalimide core.
- Fluorescence: Weak fluorescence (Φ < 0.1) due to rapid non-radiative decay of the indole system. Emission overlaps with biopolymer absorption (280–300 nm), complicating imaging .
- Applications: Limited to intrinsic protein fluorescence studies. 4-AP outperforms tryptophan in sensitivity and signal-to-noise ratio, especially in lipid membranes .
Nitrobenzoxadiazole (NBD)
- Structure : A nitro-substituted benzoxadiazole with a rigid, planar structure.
- Fluorescence : Moderate Φ (~0.2–0.3) but suffers from photobleaching. Emission at ~530 nm, red-shifted compared to 4-AP .
- Applications : Used in peptide mimetics (e.g., Grb2 SH2 domain studies) but less suited for hydrophobic environments due to polarity sensitivity .
6-N,N-Dimethylamino-2,3-Naphthalimide
- Structure: A naphthalene-based fluorophore with dimethylamino electron donors.
- Fluorescence : High Φ (~0.6–0.8) and emission at ~450–550 nm, tunable via substituents. Less solvatochromic than 4-AP .
- Applications : Ideal for opioid receptor studies but bulkier than 4-AP, limiting use in compact peptide systems .
2,4-Diaminopyrimidine (DAP)
- Structure : A pyrimidine derivative complementary to 4-AP in DNA base pairing.
- Fluorescence: Non-fluorescent alone but stabilizes 4-AP in duplex DNA. Forms H-bonds equivalent to adenine-thymine pairs, enabling THz solvation dynamics studies .
- Applications : Exclusive to nucleic acid research, unlike 4-AP’s versatility in proteins and membranes .
N-Methyl-4-Aminophthalimide
- Structure : Methylated derivative of 4-AP, reducing hydrogen-bonding capacity.
- Fluorescence : Similar solvatochromism but lower Φ in protic solvents due to disrupted ESIPT .
- Applications : Serves as a reference in universal polarity scales (e.g., Zelinski’s S scale) but less effective in biological systems .
Other Derivatives (e.g., 4-AP–Adamantane Conjugates)
- Structure : 4-AP linked to adamantane via Schiff bases.
- Fluorescence : Retains 4-AP’s solvatochromism with enhanced membrane penetration.
- Applications : Explored in antiviral and anticonvulsant drug design, leveraging adamantane’s lipid affinity .
Research Findings and Trends
- Hydrogen Bonding: 4-AP’s fluorescence lifetime (τ) decreases in protic solvents (e.g., τ = 2.3 ns in methanol vs. 6.8 ns in acetonitrile) due to H-bond-mediated deactivation .
- DNA Stability : 4-AP:DAP pairs exhibit higher thermal stability (ΔTm ≈ +5°C) than natural A:T pairs, attributed to enhanced π-stacking .
- Microenvironment Sensing: 4-AP detects reverse micelle-to-bicontinuous microemulsion transitions via anomalous emission shifts .
Biological Activity
4-Aminophthalimide (4-AP) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities and applications as a fluorescent probe. This article explores the biological activity of 4-AP, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is an aromatic compound characterized by an amine group attached to a phthalimide structure. Its unique chemical properties make it a versatile building block in the synthesis of various bioactive compounds. The compound exhibits notable fluorescence characteristics, which have been utilized in several biological studies.
1. Anticancer Properties
Recent studies have highlighted the potential of 4-AP derivatives as anticancer agents. For instance, a study synthesized several compounds containing the 4-(aminomethyl)benzamide fragment, evaluating their cytotoxicity against various cancer cell lines. Some derivatives showed potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER-2, with inhibition rates reaching up to 92% at low concentrations (10 nM) .
2. Fluorescent Probes
This compound is recognized for its application as a fluorescent probe due to its sensitivity to environmental changes. It has been incorporated into amino acids to monitor local polarity in transmembrane peptides. This property allows researchers to use 4-AP for imaging cellular membranes and studying protein conformations without significantly altering their native structures . The fluorescence characteristics of 4-AP make it superior to traditional fluorescent markers like tryptophan, providing clearer insights into molecular environments.
3. Anti-inflammatory Activity
Compounds derived from 4-AP have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established drugs . This suggests that modifications of the 4-AP structure could lead to new therapeutic options for inflammatory conditions.
Case Study: Anticancer Activity
A systematic investigation into the anticancer potential of 4-AP derivatives involved screening against various hematological and solid tumor cell lines. The study revealed that specific analogs not only inhibited cancer cell proliferation but also induced apoptosis through mechanisms involving the modulation of RTK signaling pathways .
Compound | Cell Line Tested | Inhibition Rate (%) at 10 nM |
---|---|---|
Derivative A | A549 (lung) | 91 |
Derivative B | MCF7 (breast) | 92 |
Derivative C | HeLa (cervical) | 85 |
Case Study: Fluorescence Probing
In another study, three new amino acids incorporating the this compound moiety were synthesized and tested for their ability to act as environment-sensitive probes in living cells. The results indicated that these probes could effectively differentiate between hydrophobic and hydrophilic environments within cellular membranes, providing valuable data on membrane dynamics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization techniques for 4-Aminophthalimide?
- Methodology : Synthesis typically involves nitration, reduction, and cyclization of phthalic anhydride derivatives. Characterization employs single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonded networks (N–H⋯O interactions) and confirm crystal packing . Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like NH₂ and carbonyl, while nuclear magnetic resonance (NMR) (¹H/¹³C) verifies molecular structure . Purity is assessed via high-performance liquid chromatography (HPLC) .
Q. How does this compound serve as a solvent polarity probe in fluorescence studies?
- Methodology : Its emission spectrum shifts with solvent polarity due to intramolecular charge transfer (ICT) in the excited state. Researchers use steady-state fluorescence spectroscopy to measure Stokes shifts and correlate them with empirical solvent polarity scales (e.g., ET(30)) . For example, in micellar systems, time-resolved fluorescence decay profiles reveal solvation dynamics at interfaces .
Q. What experimental approaches are used to study the hydrogen-bonding interactions of this compound?
- Methodology : SCXRD provides geometric parameters (e.g., bond lengths, angles) for hydrogen bonds, while temperature-dependent NMR detects dynamic interactions in solution. Computational methods like density functional theory (DFT) model hydrogen-bonding effects on electronic transitions .
Advanced Research Questions
Q. How do conflicting data on solvation dynamics of this compound in micelles arise, and how can they be resolved?
- Analysis : Discrepancies stem from variations in micelle composition (e.g., SDS vs. CTAB) and probe localization. To address this, use time-resolved fluorescence with picosecond resolution to differentiate bulk vs. interfacial solvation . Pair with molecular dynamics (MD) simulations to map probe positioning relative to micelle regions .
Q. What strategies optimize this compound derivatives for DNA-protein interaction studies?
- Methodology : Introduce substituents (e.g., alkyl chains) via Sonogashira cross-coupling to enhance DNA intercalation. Validate using fluorescence anisotropy to measure binding constants and circular dichroism (CD) to assess structural perturbations in DNA . Compare with computational docking studies to predict binding modes .
Q. How can femtosecond time-resolved infrared (fs-TRIR) spectroscopy elucidate photoexcitation mechanisms in this compound?
- Methodology : fs-TRIR tracks vibrational modes (e.g., C=O, NH₂) during excited-state relaxation. Couple with transient absorption spectroscopy to correlate ICT dynamics with solvent interactions. Computational modeling (e.g., TD-DFT) identifies key vibrational signatures for assignment .
Q. What explains the variation in fluorescence quantum yields of this compound across different polymer matrices?
- Analysis : Differences arise from matrix rigidity and polarity. Use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and correlate with fluorescence lifetimes. Polarizable embedding models (e.g., QM/FDEFQ/FQ) simulate environmental effects on excited states .
Q. Data Interpretation and Contradictions
Q. How should researchers address inconsistencies in reported R-factors for this compound crystal structures?
- Guidance : Cross-validate SCXRD data (e.g., Rint, θ range) and refinement parameters (e.g., weighting schemes). Compare with literature values for similar compounds. Ensure data-to-parameter ratios exceed 10:1 to avoid overfitting .
Q. Why do computational studies of this compound’s excited states diverge from experimental observations?
- Resolution : Many models neglect solvent relaxation or hydrogen-bonding dynamics. Employ hybrid QM/MM approaches with explicit solvent molecules and ensemble averaging over MD trajectories . Validate against ultrafast spectroscopic data .
Q. Experimental Design Recommendations
Q. What controls are essential when using this compound in fluorescence microscopy for organelle imaging?
- Best Practices : Include negative controls (e.g., cells without probes) to exclude autofluorescence. Use co-staining with organelle-specific dyes (e.g., MitoTracker) for colocalization analysis. Quantify fluorescence intensity changes under varying pH or ionic strength to assess environmental sensitivity .
Properties
IUPAC Name |
5-aminoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRKCOCTEMYUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063127 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-85-5 | |
Record name | 4-Aminophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3676-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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